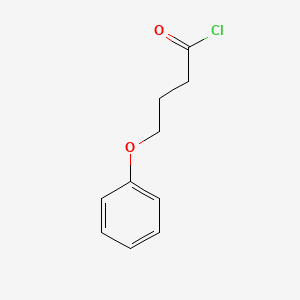
4-Phenoxybutyryl chloride
Cat. No. B1294281
Key on ui cas rn:
5139-89-9
M. Wt: 198.64 g/mol
InChI Key: SYLRFDTUTMLVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05194442
Procedure details


252.3 g (1.40 mole) of 4-phenoxybutyric acid, 154 ml (2.1 mole) of thionyl chloride and a few drops of dimethylformamide are heated under reflux with exclusion of moisture. After evolution of gas has ceased (about 2 hours), the mixture is fractionated under water pump vacuum. The acid chloride distils at 149°-151° C.



Identifiers


|
REACTION_CXSMILES
|
[O:1]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:16])=O>CN(C)C=O>[O:1]([CH2:8][CH2:9][CH2:10][C:11]([Cl:16])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
252.3 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)CCCC(=O)O
|
|
Name
|
|
|
Quantity
|
154 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux with exclusion of moisture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(about 2 hours)
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acid chloride distils at 149°-151° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O(C1=CC=CC=C1)CCCC(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
